molecular formula C20H18ClN3O3S B11113176 2-(benzylsulfonyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11113176
M. Wt: 415.9 g/mol
InChI Key: UMOKPOPFCQQFBT-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,6-dimethylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a dimethylphenyl group, a phenylmethanesulfonyl group, and a pyrimidine-4-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,6-dimethylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using 2,6-dimethylbenzene and a suitable catalyst like aluminum chloride.

    Sulfonylation: The phenylmethanesulfonyl group can be introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,6-dimethylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(2,6-dimethylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,6-dimethylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(2,6-dimethylphenyl)-2-methoxybenzamide
  • 5-Chloro-N-(2,6-dimethylphenyl)pentanamide
  • 5-Chloro-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide

Uniqueness

5-Chloro-N-(2,6-dimethylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-13-7-6-8-14(2)17(13)23-19(25)18-16(21)11-22-20(24-18)28(26,27)12-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

UMOKPOPFCQQFBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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